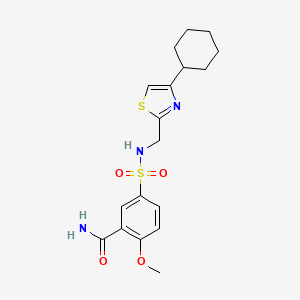

5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-2-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

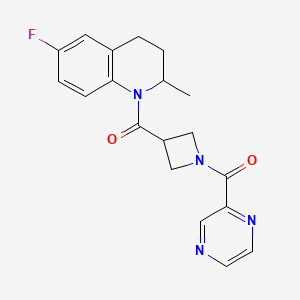

Vue d'ensemble

Description

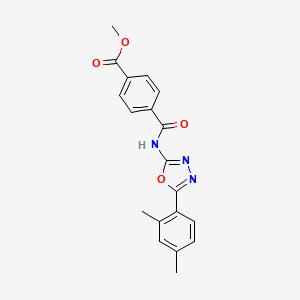

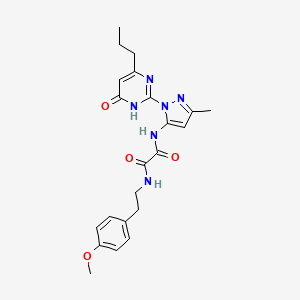

This compound is a complex organic molecule that likely contains a benzamide group, a thiazole group, a methoxy group, and a sulfamoyl group . These groups are common in many pharmaceuticals and could potentially give this compound a variety of biological activities .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through various organic reactions involving nucleophilic substitution or condensation .Molecular Structure Analysis

The molecular structure of this compound would likely be confirmed using spectroscopic techniques such as NMR and IR, as well as elemental analysis .Applications De Recherche Scientifique

Antimicrobial Activity

5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-2-methoxybenzamide: and its derivatives have been studied for their potential as antimicrobial agents. The thiazole nucleus, a component of this compound, is known to exhibit antimicrobial activity by interfering with the biosynthesis of bacterial lipids or through other mechanisms . This makes it a promising candidate for developing new antimicrobial drugs, especially in the face of rising antibiotic resistance.

Anticancer Properties

The compound has shown promise in anticancer research, particularly against breast cancer cell lines such as MCF7 . Its ability to inhibit the proliferation of cancerous cells can be attributed to the disruption of cellular processes, which is a key strategy in the development of anticancer therapies.

Molecular Docking Studies

Molecular docking studies are crucial for understanding how a compound interacts with biological targets5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-2-methoxybenzamide has been subjected to molecular docking to predict its binding mode and affinity towards various receptors . These studies help in rational drug design by identifying potential lead compounds for further development.

Pharmacological Activities

The pharmacological activities of derivatives of this compound have been extensively studied. These activities include anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor effects . The diverse pharmacological profile suggests that this compound could be a versatile starting point for the development of a range of therapeutic agents.

Drug Resistance Combatant

With the indiscriminate use of antimicrobial agents leading to microbial resistance, there is a need for new molecules with novel modes of action. Derivatives of 5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-2-methoxybenzamide are being explored for their ability to combat drug-resistant pathogens and cancerous cells .

Lead Compound for Drug Design

The compound’s derivatives have shown potential as lead compounds in drug design due to their promising antimicrobial and anticancer activities. Their molecular structures, confirmed by physicochemical properties and spectroanalytical data, provide a solid foundation for the synthesis of new therapeutic agents .

Orientations Futures

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Mode of Action

Thiazole nucleus has been reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

Thiazole derivatives have been found to interact with various biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

5-[(4-cyclohexyl-1,3-thiazol-2-yl)methylsulfamoyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S2/c1-25-16-8-7-13(9-14(16)18(19)22)27(23,24)20-10-17-21-15(11-26-17)12-5-3-2-4-6-12/h7-9,11-12,20H,2-6,10H2,1H3,(H2,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJVONHCOYPZCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=CS2)C3CCCCC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-2-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B3012567.png)

![Ethyl 4-(4-methylphenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B3012571.png)

![N-(4-acetamidophenyl)-2-((4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B3012575.png)

![2-[(Methylsulfanyl)methyl]pyrrolidine](/img/structure/B3012576.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B3012580.png)